molecular formula C26H27N5O3 B2866988 3-cinnamyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-37-0

3-cinnamyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

カタログ番号: B2866988
CAS番号: 873076-37-0
分子量: 457.534
InChIキー: ZLRNGLIWSBGQAF-DHZHZOJOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, and the attachment of the cinnamyl and methoxyphenyl groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure would be based on the purine core, with the cinnamyl and methoxyphenyl groups attached at specific positions. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the purine core and the attached groups. The cinnamyl group could potentially undergo reactions typical of alkenes, while the methoxyphenyl group could participate in reactions typical of aromatic ethers .


Physical and Chemical Properties Analysis

The physical and chemical properties would be influenced by the structure of the compound. For example, the presence of the purine core could influence the compound’s solubility in water, while the cinnamyl and methoxyphenyl groups could influence its lipophilicity .

科学的研究の応用

Affinity and Binding Modes at Adenosine Receptors

A study by Szymańska et al. (2016) explored the affinity and binding modes of a series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones at human and rat adenosine receptors (ARs). These compounds, including derivatives similar to the query compound, showed selectivity and potency at A1 AR antagonists, suggesting their potential use in targeting adenosine receptors for therapeutic applications. Docking experiments helped in understanding the structural variations influencing binding affinities at AR subtypes across species (Szymańska et al., 2016).

Serotonin Receptor Ligands

Jurczyk et al. (2004) synthesized new 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives of arylpiperazine and evaluated them in vitro for their affinity towards 5-HT(1A), 5-HT(2A), alpha(1), and D(2) receptors. These compounds displayed high affinity for 5-HT(1A) and alpha(1) receptors, indicating their potential as mixed ligands for the treatment of psychiatric disorders (Jurczyk et al., 2004).

Analgesic Activity of Purinyl Derivatives

A study by Zygmunt et al. (2015) on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties revealed significant analgesic activity in in vivo models. This suggests the potential of these derivatives, including those structurally related to the query compound, as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Transition Metal Complexes for DNA Binding and Antimicrobial Activity

Pandiyan and Raman (2016) synthesized a novel tetradentate Schiff base from a precursor similar to the query compound and analyzed its complexes with transition metals for DNA binding and antimicrobial activities. These complexes showed high conductance values and significant antimicrobial activities against various pathogens, highlighting their potential in therapeutic applications (Pandiyan & Raman, 2016).

作用機序

Target of Action

The primary targets of this compound are dihydrofolate reductase (DHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides and are deeply involved in the one-carbon transfer .

Mode of Action

The compound interacts with its targets by inhibiting their activities . For instance, it displays inhibitory activity against HL-60 and HeLa cells . The compound’s interaction with these targets leads to changes in cell proliferation, with HL-60 cells treated with the compound displaying S-phase arrest and induction of apoptosis .

Biochemical Pathways

The compound affects the folate pathway , which plays a crucial role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds without an l-glutamic acid moiety are generally more lipophilic and enter cells through passive diffusion . This suggests that the compound may have good bioavailability.

Result of Action

The compound’s action results in the accumulation of S-phase cells and the induction of apoptosis in HL-60 cells . The effect of the compound on lysosomes and mitochondria has been confirmed, indicating that the induction of apoptosis is acting through a lysosome-nonmitochondrial pathway .

Action Environment

The stability and oxidation pathways of similar compounds deserve attention

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

将来の方向性

Future research could involve further exploration of the compound’s potential uses, particularly in medicinal chemistry. Studies could also be conducted to optimize its synthesis and to investigate its mechanism of action .

特性

IUPAC Name

9-(3-methoxyphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-18-16-30(20-12-7-13-21(15-20)34-3)25-27-23-22(31(25)17-18)24(32)29(26(33)28(23)2)14-8-11-19-9-5-4-6-10-19/h4-13,15,18H,14,16-17H2,1-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRNGLIWSBGQAF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。